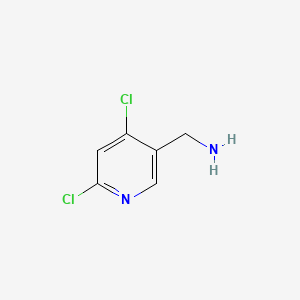

(4,6-Dichloropyridin-3-YL)methanamine

Description

(4,6-Dichloropyridin-3-yl)methanamine is a pyridine derivative featuring a methanamine group attached to the 3-position of a 4,6-dichloropyridine ring. This compound is commonly utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. Its hydrochloride salt (CAS: 1428532-84-6) is commercially available with high purity (≥95%), as noted in supplier catalogs . The dichloro substituents at the 4- and 6-positions enhance electron-withdrawing effects, influencing reactivity and binding interactions in biological systems.

Properties

IUPAC Name |

(4,6-dichloropyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H,2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGSACPJTUATFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dichloropyridin-3-YL)methanamine typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 4,6-dichloropyridine with formaldehyde and ammonia under controlled conditions to introduce the methanamine group . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate and reduce the cost of synthesis .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dichloropyridin-3-YL)methanamine undergoes various chemical reactions, including:

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hypervalent iodine, TEMPO, and other mild oxidizing agents.

Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

Substitution: Sodium bicarbonate, ethanol, and other nucleophiles.

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(4,6-Dichloropyridin-3-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,6-Dichloropyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of (4,6-Dichloropyridin-3-yl)methanamine, emphasizing structural variations, physicochemical properties, and applications:

Key Observations:

Chlorine Position Effects: The 4,6-dichloro substitution in the target compound creates a distinct electronic profile compared to 2,6- or 5,6-dichloro isomers.

Amine Substituent Influence: Primary amines (e.g., this compound) are more reactive in coupling reactions, such as amide bond formation, compared to dimethylamine derivatives like CAS 221146-31-2 . N-Methylation (e.g., 2,6-Dichloro-N-methylpyridin-4-amine, CAS 175461-33-3) reduces basicity and solubility in polar solvents, as noted in solubility studies of methanamine derivatives .

Synthetic Utility: this compound is a precursor for MMP-13 inhibitors, as demonstrated in Scheme 4 of , where similar pyridine derivatives were coupled with fluorinated aryl amines . In contrast, the 6-chloro analog (CAS 97004-04-1) is a metabolite of acetamiprid, a neonicotinoid insecticide, highlighting its role in environmental and toxicological studies .

Physicochemical Properties :

- All dichloropyridinyl methanamine hydrochlorides share the same molecular weight (213.50) but differ in melting points and spectral data due to isomerism. For example, IR and NMR spectra would vary based on chlorine positioning and amine protonation states .

Biological Activity

(4,6-Dichloropyridin-3-YL)methanamine, a derivative of pyridine, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the compound's biological activity, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C6H7Cl2N and features a pyridine ring substituted with two chlorine atoms at the 4 and 6 positions. This unique substitution pattern contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is known to modulate the activity of various enzymes and receptors, which can lead to therapeutic effects. For instance, it may inhibit enzymes involved in cancer pathways, thereby exerting anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria. The compound's mechanism in this context often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various research contexts. It has demonstrated significant inhibitory effects on tumor growth in several cancer models:

- Colon Cancer : In vivo studies indicated that the compound effectively inhibited HCT116 colon cancer cell growth with low IC50 values .

- Multiple Myeloma : The compound exhibited potent antiproliferative activity against multiple myeloma cell lines, with IC50 values indicating strong efficacy .

The compound's ability to inhibit specific kinases involved in cancer progression further underscores its potential as a therapeutic agent.

Case Studies

- In Vivo Tumor Models : In a study involving mouse models of colon cancer, this compound was administered to evaluate its tumor-inhibiting effects. Results showed a marked reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : A series of experiments tested the compound against various bacterial strains. Results indicated broad-spectrum activity, particularly against resistant strains such as MRSA, highlighting its therapeutic potential in treating difficult infections .

Research Applications

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its applications span across:

- Medicinal Chemistry : As a precursor for pharmaceuticals targeting specific biological pathways.

- Combinatorial Chemistry : Used as a building block for developing new chemical entities with desired biological activities.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (5,6-Dichloropyridin-3-YL)methanamine | Chlorine substitutions at different positions | Similar antimicrobial properties but varied potency |

| (4,6-Dimethylpyridin-3-YL)methanamine | Methyl groups instead of chlorine | Different mechanism; less effective against certain cancers |

This table illustrates how variations in substitution can significantly impact biological activity and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.